2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) is a complex organic compound with the molecular formula C20H18N4S2 and a molecular weight of 378.521 g/mol . This compound is characterized by the presence of a disulfide bridge linking two tetrahydroquinoline moieties, each bearing a carbonitrile group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the disulfide bond and the carbonitrile groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .
Chemical Reactions Analysis
Types of Reactions
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) involves its interaction with molecular targets through its disulfide bridge and carbonitrile groups. These functional groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
- 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE)
Uniqueness
The uniqueness of 2,2’-DISULFANEDIYLBIS(5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE) lies in its disulfide bridge and carbonitrile groups, which provide distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H18N4S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H18N4S2/c21-11-15-9-13-5-1-3-7-17(13)23-19(15)25-26-20-16(12-22)10-14-6-2-4-8-18(14)24-20/h9-10H,1-8H2 |
InChI Key |
QDADGQCNMCKVND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SSC3=C(C=C4CCCCC4=N3)C#N |
Origin of Product |
United States |
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